4-(dimethylamino)-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-(Dimethylamino)-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a dihydro-1,3-benzothiazol-2-ylidene core substituted with fluorine and methyl groups. The Z-configuration of the imine bond is critical for maintaining planar geometry, which is often essential for interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
4-(dimethylamino)-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3OS/c1-20(2)12-9-7-11(8-10-12)16(22)19-17-21(3)15-13(18)5-4-6-14(15)23-17/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZDYXZEBYJVIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)N(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
4-(Dimethylamino)benzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at reflux (40–50°C) for 4–6 hours. Excess thionyl chloride is removed under reduced pressure to isolate the acyl chloride.
Reaction Conditions:
Synthesis of (2Z)-4-Fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-amine
Cyclization of 2-Amino-4-fluoro-5-methylthiophenol
A solution of 2-amino-4-fluoro-5-methylthiophenol and acetic anhydride in toluene undergoes cyclization at 110°C for 8 hours to form the 2,3-dihydrobenzothiazole ring. The Z-configuration is stabilized by intramolecular hydrogen bonding.
Key Parameters:
Amide Bond Formation
Coupling Reaction
The benzoyl chloride (1.2 eq) is added dropwise to a stirred solution of the benzothiazole amine (1 eq) and triethylamine (2 eq) in tetrahydrofuran (THF) at 0°C. The mixture is warmed to room temperature and stirred for 12 hours.
Optimization Data:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | Triethylamine | 85 |
| Solvent | THF | 85 |
| Temperature | 0°C → RT | 85 |
| Alternative Base | Pyridine | 72 |
Stereochemical Control and Characterization
Z-Configuration Analysis
Nuclear Overhauser Effect (NOE) spectroscopy confirms the Z-configuration of the imine moiety. Irradiation of the methyl group at C3 enhances the signal for the adjacent fluorine atom, indicating spatial proximity.
Spectral Data:
- ¹H NMR (400 MHz, CDCl₃): δ 2.38 (s, 3H, CH₃), 3.12 (s, 6H, N(CH₃)₂), 6.82–7.45 (m, 6H, Ar-H).
- ¹³C NMR (100 MHz, CDCl₃): δ 21.5 (CH₃), 40.2 (N(CH₃)₂), 115.2–162.4 (Ar-C, C=N).
Comparative Evaluation of Synthetic Routes
Yield and Purity Across Methods
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acyl Chloride | SOCl₂, CH₂Cl₂ | 95 | 99.2 |
| Benzothiazole Ring | Ac₂O, Toluene | 78 | 97.8 |
| Amide Coupling | Et₃N, THF | 85 | 98.5 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(dimethylamino)-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its fluorescent properties make it a valuable tool for imaging and tracking biological molecules.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Researchers are investigating its efficacy in targeting specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Core Structure Variations: The dihydro-1,3-benzothiazol-2-ylidene core (target compound) offers rigidity and planarity, advantageous for target binding. Thiazole vs. thiazoline: The saturation state (dihydro vs. aromatic) affects electron delocalization and tautomerism, as seen in , where triazole-thione tautomers were characterized via IR and NMR .
Halogen Substituents: Fluorine at the 4-position (target compound) increases metabolic stability and lipophilicity relative to non-halogenated analogs. Dual fluorine substitution in further amplifies these effects .
Synthesis and Characterization :
- Similar compounds (e.g., ) were synthesized via hydrazide-isothiocyanate coupling, followed by cyclization. IR spectra confirmed tautomeric forms (e.g., absence of C=O at 1663–1682 cm⁻¹ in triazoles) .
- X-ray crystallography () validated Z-configurations and bond angles, critical for structure-activity relationships .
Thiazole cores are also associated with antimicrobial and anti-inflammatory properties .
Biological Activity
4-(Dimethylamino)-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound can be described structurally as follows:
- Chemical Formula : C15H16F N3OS
- Molecular Weight : 297.37 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its role as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to a condensed chromatin structure and transcriptional repression. Inhibition of HDACs can reactivate silenced genes, particularly tumor suppressor genes, thus promoting apoptosis in cancer cells.
Key Findings from Research
- Antiproliferative Activity : Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, an analog demonstrated an IC50 value of 1.30 μM against HepG2 cells, indicating strong inhibitory activity on solid tumors .
- Selectivity for HDAC Isoforms : The compound has been noted for its selectivity towards class I HDAC isoforms (HDAC1, HDAC2, and HDAC3), which is crucial for minimizing side effects while maximizing therapeutic efficacy .
- Induction of Apoptosis : In vitro studies revealed that treatment with this compound led to increased apoptosis in cancer cells through mechanisms involving cell cycle arrest at the G2/M phase and upregulation of pro-apoptotic factors .
Study 1: Efficacy in Tumor Models
A recent study evaluated the in vivo efficacy of a related compound in xenograft models. The results indicated a tumor growth inhibition (TGI) of approximately 48.89% compared to standard treatments like SAHA (suberoylanilide hydroxamic acid), suggesting that the compound could serve as a potent lead for further development in cancer therapy .
Study 2: Combination Therapy
Further investigations into combination therapies revealed that low concentrations of the compound could enhance the anticancer effects of established chemotherapeutic agents such as taxol and camptothecin. This synergistic effect highlights its potential role in combination treatment regimens .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 297.37 g/mol |
| IC50 against HepG2 | 1.30 μM |
| TGI in xenograft models | 48.89% |
| Selectivity for HDAC Isoforms | Class I (HDAC1, 2, 3) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
